molecular formula C12H7Br3O B175700 2,4,6-Tribromodiphenyl ether CAS No. 155999-95-4

2,4,6-Tribromodiphenyl ether

Cat. No. B175700
M. Wt: 406.89 g/mol
InChI Key: TVZAPPGLBLTACB-UHFFFAOYSA-N
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Description

2,4,6-Tribromodiphenyl ether is an organobromine compound. It is also known as a polybrominated diphenyl ether (PBDE) that contains three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn . The molecular formula of 2,4,6-Tribromodiphenyl ether is C12H7Br3O .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromodiphenyl ether consists of a diphenyl ether core with three bromine atoms attached . The InChIKey, a unique identifier for the compound, is TVZAPPGLBLTACB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,6-Tribromodiphenyl ether is 406.89 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass is 405.80265 g/mol, and the monoisotopic mass is 403.80470 g/mol .

Scientific Research Applications

Flame Retardant Applications

  • Atmospheric Concentrations : A study by Ma, Venier, and Hites (2012) investigated the atmospheric concentrations of several tribromophenoxy compounds, including 2,4,6-tribromophenoxy, in the Great Lakes region. This research is significant in understanding the environmental distribution of flame retardants like 2,4,6-Tribromodiphenyl ether (Ma, Venier, & Hites, 2012).

Chemical and Environmental Behavior

  • Oxidation Mechanisms and Kinetics : Cao et al. (2013) focused on the oxidation mechanisms and kinetics of 2,4,4'-Tribromodiphenyl ether in both atmospheric and aqueous solutions, providing insights into its environmental fate and reactivity (Cao et al., 2013).
  • Metabolites Identification in Exposed Rats : A study by Marsh et al. (2006) identified hydroxylated metabolites in rats exposed to a similar compound, 2,2',4,4'-tetrabromodiphenyl ether, contributing to the understanding of its metabolic pathways in biological systems (Marsh et al., 2006).
  • Biodegradation Kinetics : Nyholm, Lundberg, and Andersson (2010) researched the biodegradation kinetics of brominated flame retardants, including 2,4,4'-tribromodiphenyl ether, in both aerobic and anaerobic soil, providing valuable information on its persistence and breakdown in soil environments (Nyholm, Lundberg, & Andersson, 2010).

Phototransformation and Environmental Fate

  • Phototransformation Study : Zhang et al. (2016) examined the photochemical behavior of various novel brominated flame retardants, including 2,4,6-tribromodiphenyl ether derivatives. This research is critical for understanding how these compounds break down under sunlight and their subsequent environmental impact (Zhang et al., 2016).

Conformational Properties

  • Molecular Orbital Studies : Hu et al. (2005) conducted molecular orbital studies on polybrominated diphenyl ethers, including 2,4,6-tribromodiphenyl ether, to understand their conformational properties, which is crucial for assessing their environmental behavior and potential health risks (Hu et al., 2005).

Occupational Exposure

  • Exposure in Different Occupational Groups : Thomsen, Lundanes, and Becher (2001) investigated the exposure to brominated flame retardants, including 2,4,4'-tribromodiphenyl ether, in various occupational groups in Norway. This research helps in understanding occupational exposure risks (Thomsen, Lundanes, & Becher, 2001).

Safety And Hazards

2,4,6-Tribromodiphenyl ether may cause serious eye damage . It is very toxic to aquatic life and can have long-lasting effects . It is recommended to avoid release to the environment and to wear eye protection/face protection . It is also considered an aspiration hazard if swallowed and may be harmful if swallowed and enters airways .

properties

IUPAC Name

1,3,5-tribromo-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZAPPGLBLTACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477017
Record name 2,4,6-Tribromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromodiphenyl ether

CAS RN

155999-95-4
Record name 2,4,6-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
GB Liu, HY Zhao, L Dai, T Thiemann - ARKIVOC: Online Journal of …, 2009 - arkat-usa.org
Raney Ni-Al alloy in a dilute aqueous alkaline solution of NaOH, KOH, CsOH, LiOH, or Ca (OH) 2, or of alkali metal carbonates such as Na2CO3, K2CO3 and Cs2CO3, becomes a very …
Number of citations: 9 www.arkat-usa.org
YM Kim, IH Nam, K Murugesan, S Schmidt… - Applied microbiology …, 2007 - Springer
Polybrominated diphenyl ethers (PBDEs) are common flame-retardant chemicals that are used in diverse commercial products such as textiles, circuit boards, and plastics. Because of …
Number of citations: 161 link.springer.com
FR Xiu, X Yu, Y Qi, Y Li, Y Lu, Y Wang, J He, K Zhou… - Waste Management, 2019 - Elsevier
Waste printed circuit boards (PCBs) contain a high level of brominated flame retardants (BFRs), among which polybrominated biphenyl ethers (PBDEs) are the most widely used …
Number of citations: 29 www.sciencedirect.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
YM Kim, K Murugesan, YY Chang… - Journal of Chemical …, 2012 - Wiley Online Library
BACKGROUND: Polybrominated diphenyl ethers (PBDEs) are emerging persistent organic pollutants. Degradation of PBDEs is a significant challenge owing to their extreme …
Number of citations: 112 onlinelibrary.wiley.com
L Fang, J Huang, G Yu, L Wang - Chemosphere, 2008 - Elsevier
The photodegradation of six individual PBDE congeners (BDE-28, 47, 99, 100, 153, 183) in hexane was investigated under UV light in the sunlight region, employing a mercury lamp …
Number of citations: 217 www.sciencedirect.com
A Suvorov, C Bissonnette, L Takser… - Journal of applied …, 2011 - Wiley Online Library
2,2′,4,4′‐tetrabromodiphenyl Ether (BDE‐47) is a flame‐retardant chemical appearing at increasing concentrations and frequency in the environment and human samples. A number …
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
S Simpson, MS Gross, JR Olson, E Zurek… - Analytical …, 2015 - ACS Publications
The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) was used to predict the boiling points of several polybrominated diphenyl ethers (PBDEs) and methylated …
Number of citations: 14 pubs.acs.org

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